molecular formula C11H22N2O3 B8221442 Tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate

Tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate

Cat. No.: B8221442
M. Wt: 230.30 g/mol
InChI Key: XHUGFFSHUCLHDZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate is a high-value, multifunctional azetidine derivative designed for advanced pharmaceutical research and chemical synthesis. This compound serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry. The azetidine ring is a prominent pharmacophore in drug discovery, known for its contribution to molecular properties and is found in various bioactive molecules . The presence of both a methylamino group and a 2-hydroxyethyl side chain on the same azetidine carbon provides two distinct points for chemical modification, enabling researchers to create diverse compound libraries. This makes it particularly useful for developing targeted therapies and for use in structure-activity relationship (SAR) studies. The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines, facilitating straightforward deprotection under mild acidic conditions to generate the free amine for further coupling reactions . Compounds of this structural class are frequently explored as conformationally constrained analogs of biologically active molecules, such as GABA or other amino acids . Researchers utilize this chemical in hit-to-lead optimization campaigns, particularly in constructing novel molecules for screening against therapeutic targets. This product is intended for use in laboratory research only and is not manufactured for diagnostic, therapeutic, or consumer use. Researchers should handle this material with appropriate safety precautions, referencing the supplied Material Safety Data Sheet (MSDS) for detailed handling and storage information.

Properties

IUPAC Name

tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-7-11(8-13,12-4)5-6-14/h12,14H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUGFFSHUCLHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCO)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Azetidine

The synthesis typically begins with the protection of azetidine’s secondary amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step ensures chemoselectivity in subsequent reactions.

Procedure :

  • Azetidine (1.0 equiv) is dissolved in dichloromethane (DCM) with triethylamine (2.0 equiv).

  • Boc₂O (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

  • Yield: >95% (tert-butyl azetidine-1-carboxylate).

Hydroxyethylation via Epoxide Ring-Opening

Introduction of the 2-hydroxyethyl group employs ethylene oxide under controlled basic conditions.

Procedure :

  • Boc-protected azetidine (1.0 equiv) is reacted with ethylene oxide (3.0 equiv) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base at 0°C.

  • Reaction progress is monitored via TLC; quenching with saturated ammonium chloride yields tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.

  • Yield: 78–85%.

Methylamination via Reductive Amination

The methylamino group is introduced through reductive amination using methylamine and sodium triacetoxyborohydride (STAB).

Procedure :

  • Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 equiv) is treated with methylamine (2.0 equiv) in methanol.

  • STAB (1.5 equiv) is added portionwise at 0°C, followed by stirring for 6 hours.

  • Purification via silica gel chromatography (EtOAc/hexane, 1:1) yields the final product.

  • Yield: 65–72%.

Alternative Route: Bromoazetidine Intermediate

Synthesis of Tert-Butyl 3-Bromoazetidine-1-Carboxylate

A halogenated intermediate facilitates nucleophilic substitution.

Procedure :

  • Boc-protected azetidine is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light.

  • Yield: 89% (tert-butyl 3-bromoazetidine-1-carboxylate).

Hydroxyethyl Group Introduction

The bromo intermediate undergoes nucleophilic displacement with ethylene glycol in the presence of potassium carbonate.

Procedure :

  • Tert-butyl 3-bromoazetidine-1-carboxylate (1.0 equiv), ethylene glycol (3.0 equiv), and K₂CO₃ (2.0 equiv) are refluxed in DMF at 60°C for 24 hours.

  • Yield: 82%.

Methylamination via Buchwald-Hartwig Coupling

Palladium-catalyzed amination introduces the methylamino group efficiently.

Procedure :

  • Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 equiv), methylamine (2.0 equiv), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%) are heated in toluene at 100°C for 12 hours.

  • Yield: 70%.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Epoxide Ring-Opening Boc protection → Hydroxyethylation → Methylamination65–72%High regioselectivity; mild conditionsMulti-step purification required
Bromoazetidine Route Bromination → Nucleophilic substitution → Buchwald-Hartwig amination70–82%Scalable; avoids sensitive reagentsRequires palladium catalysts

Optimization Strategies

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances nucleophilic substitution rates but may require higher temperatures (60°C vs. 25°C in THF).

  • Low-Temperature Quenching : Prevents azetidine ring-opening during methylamination.

Purification Techniques

  • Chromatography : Silica gel with EtOAc/hexane (1:1) effectively separates polar byproducts.

  • Crystallization : Tert-butyl groups facilitate crystallization from ethanol/water mixtures.

Challenges and Mitigation

Ring-Opening Side Reactions

  • Cause : Strained azetidine ring susceptible to nucleophilic attack.

  • Solution : Use bulky bases (e.g., NaH) to minimize deprotection.

Over-Alkylation

  • Cause : Excess methylamine leads to quaternary ammonium salts.

  • Solution : Stoichiometric control and slow reagent addition.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction times for bromination and amination steps.

  • Cost-Efficiency : Ethylene glycol and methylamine are economically favorable over specialized epoxides.

Emerging Methodologies

Enzymatic Hydroxyethylation

  • Lipase-Catalyzed Reactions : Enable stereoselective hydroxyethylation under aqueous conditions.

  • Yield : Preliminary reports indicate 50–60% yield.

Photoredox Catalysis

  • Visible-Light Activation : Facilitates C–N bond formation at room temperature.

  • Applicability : Limited to small-scale synthesis due to catalyst costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce any oxidized forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate is primarily investigated for its biological activities, particularly its role in drug development.

Antimicrobial Activity

Research indicates that azetidine derivatives, including this compound, exhibit promising antimicrobial properties. Modifications to the azetidine structure can enhance activity against various bacterial strains, including resistant ones.

Case Study : In vitro tests demonstrated that certain derivatives achieved minimum inhibitory concentrations (MIC) ranging from 1–8 µM against antibiotic-resistant strains, suggesting significant potential for therapeutic applications in treating infections.

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties through the modulation of apoptotic pathways.

Case Study : A structure-activity relationship (SAR) analysis revealed that specific modifications to the azetidine structure could enhance selectivity for cancer cell lines, potentially influencing mitochondrial function and apoptosis.

Enzyme Inhibition

One of the notable applications of this compound is its role as an inhibitor of transglutaminase enzymes, particularly transglutaminase 2 (TG2).

Data Tables

Activity TypeDescription
AntimicrobialEffective against resistant strains with MIC of 1–8 µM
AnticancerModulates apoptotic pathways; enhances selectivity for cancer cells
Enzyme InhibitionInhibits transglutaminase 2, reducing gluten peptide deamidation

Mechanism of Action

The mechanism of action of Tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidine derivatives with varied substituents at the 3-position exhibit distinct physicochemical and pharmacological properties. Below is a systematic comparison:

Structural and Functional Variations

Physicochemical and Pharmacological Insights

  • Hydrophilicity: The 2-hydroxyethyl group in the target compound increases water solubility compared to nonpolar analogs like tert-butyl 3-cyano derivatives (LogP ~1.8 vs. ~2.5) .
  • Bioactivity: Fluorinated derivatives (e.g., tert-butyl 3-fluoro-3-[(methylamino)methyl]azetidine-1-carboxylate) exhibit improved blood-brain barrier penetration due to fluorine’s electronegativity and small atomic radius .
  • Stability: Cyano-substituted azetidines (e.g., tert-butyl 3-cyano-3-allyl derivatives) show lower thermal stability but higher reactivity in click chemistry applications .

Biological Activity

Tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate (CAS Number: 2231676-06-3) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C11H22N2O3
  • Molecular Weight : 230.3 g/mol
  • CAS Number : 2231676-06-3
  • Purity : ≥97%

The biological activity of this compound is believed to be associated with its ability to interact with various biological targets, particularly in the central nervous system (CNS). Compounds with similar structures have been noted for their potential as prodrugs that enhance drug delivery to the brain, thus improving therapeutic outcomes in CNS disorders .

1. CNS Distribution and Pharmacokinetics

Research indicates that derivatives of azetidine compounds can significantly influence CNS distribution. For instance, studies have shown that prodrugs can enhance the delivery of active pharmaceutical ingredients to the brain while reducing peripheral exposure .

A comparative analysis of pharmacokinetic properties is illustrated in Table 1:

Prodrug AUC Brain (ng/g*h) AUC Serum (ng/g*h) Brain/Serum Ratio
Sobetirome9.9472.60.02
Prodrug 317.2136.50.13

This table demonstrates that prodrug formulations can significantly improve brain exposure compared to standard formulations.

2. Therapeutic Potential

This compound has been explored for its potential therapeutic applications in treating neurological disorders. Its structure suggests it may act as a modulator for various receptors involved in neuroprotection and neurogenesis .

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of azetidine derivatives, researchers found that compounds similar to this compound exhibited significant improvements in oligodendrogenesis and myelination in rodent models . The study highlighted the compound's ability to enhance myelin protein production, which is crucial for neuronal health.

Case Study 2: Binding Affinity Studies

Binding affinity studies conducted on azetidine derivatives indicated that modifications at specific positions can significantly alter their interaction with neurotransmitter receptors . These findings suggest that this compound may exhibit selective binding properties that could be harnessed for therapeutic purposes.

Q & A

Basic: What are the most reliable synthetic routes for preparing tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step functionalization of the azetidine core. Key steps include:

  • Azetidine ring formation : Use tert-butyl carbamate-protected intermediates to stabilize the ring during reactions. For example, tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate can be reduced to introduce the hydroxyethyl group (NaBH₄ or LiAlH₄ in anhydrous ether) .
  • Methylamino introduction : Employ reductive amination (e.g., H₂/Pd-C or NaBH₃CN) with formaldehyde or methylamine derivatives. Alternatively, nucleophilic substitution on a pre-functionalized azetidine (e.g., using methylamine in DMF at 60°C) .
  • Optimization : Triethylamine or DMAP in dichloromethane at 0–20°C improves yields during sulfonylation or protection steps .

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